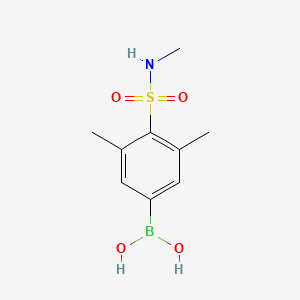

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3,5-dimethyl-4-(methylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-6-4-8(10(12)13)5-7(2)9(6)16(14,15)11-3/h4-5,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIUBYNIRFZDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents, making it a versatile method for the synthesis of various boronic acid compounds.

Industrial Production Methods

Industrial production of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling Reaction

The primary application of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is as a reagent in the Suzuki–Miyaura coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, enabling the synthesis of complex organic molecules.

Development of Fluorescent Probes

The compound has been utilized in creating fluorescent probes and sensors for detecting biological molecules. Its ability to interact with various biomolecules makes it valuable for developing sensitive detection methods in biochemical assays.

Advanced Material Synthesis

In material science, this compound serves as a building block for synthesizing advanced materials and polymers. Its unique properties allow for the design of materials with specific functionalities tailored to particular applications.

Biochemical Applications

The compound's interaction with biological systems has been explored for potential therapeutic applications. Its structure allows it to participate in various biochemical pathways, making it a candidate for drug development and delivery systems.

Uniqueness of this compound

This compound stands out due to its combination of substituents that enhance its reactivity and functional capabilities compared to simpler analogs. The presence of both dimethyl and N-methylsulfamoyl groups allows for more versatile applications in chemical reactions and biological interactions.

Case Study 1: Application in Drug Discovery

Recent studies have demonstrated the efficacy of this compound in drug discovery processes. It has been used to synthesize novel compounds that exhibit promising activity against specific cancer cell lines. The compound's ability to form stable complexes with target biomolecules enhances its potential as a lead compound in pharmacological research.

Case Study 2: Synthesis of Functional Polymers

In material science, researchers have successfully employed this compound to create functional polymers with tailored properties. These polymers have shown improved mechanical strength and thermal stability, making them suitable for applications in electronics and biomedical devices.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid in various applications involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug molecules, where the compound can selectively bind to target molecules and exert its effects through these interactions.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : N,N-Dimethyl derivatives exhibit higher clogP values due to reduced polarity, whereas pyrrolidine-substituted analogues benefit from cyclic amine hydrophilicity .

Electronic and Reactivity Comparisons

The electronic nature of the sulfamoyl group influences boronic acid reactivity:

- Oxidation Stability : Boronic esters with electron-withdrawing groups (e.g., sulfonamides) oxidize faster in the presence of reactive oxygen species (ROS). For example, pinacol boronic esters oxidize 50% in 5–27 minutes under H₂O₂, depending on diol affinity . While direct data for the N-methylsulfamoyl derivative is unavailable, its electron-withdrawing sulfamoyl group likely accelerates oxidation compared to alkylboronic acids like phenylboronic acid (50% oxidation in 22 minutes) .

- Suzuki Coupling Efficiency : Methyl groups at the 3- and 5-positions reduce steric hindrance compared to bulkier substituents (e.g., methoxy or carbamoyl groups), enhancing cross-coupling yields. For instance, (3,5-dimethoxy-4-carbamoylphenyl)boronic acid derivatives require higher catalyst loading due to steric effects .

Enzyme Inhibition

- The N-methylsulfamoyl group’s polarity may enhance target engagement compared to non-polar analogues.

- β-Lactamase Inhibition : Sulfonamide-substituted boronic acids (e.g., APBA) are potent β-lactamase inhibitors. The N-methylsulfamoyl group’s hydrogen-bonding capacity could improve binding to catalytic serine residues compared to phenylboronic acid .

Solubility and Bioavailability

- Aqueous Solubility : The N-methylsulfamoyl derivative’s solubility in DMSO (>10 mM) exceeds that of N,N-dimethyl analogues due to reduced hydrophobicity .

- Membrane Permeability : Methyl groups at the 3- and 5-positions balance permeability and solubility, as seen in analogues with similar clogP values (~1.5) .

Biological Activity

(3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structure allows for significant biological interactions, particularly in the context of enzyme inhibition, drug delivery, and synthetic applications.

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura coupling reaction , a vital method for forming carbon-carbon bonds. This reaction is facilitated through a process known as transmetalation , where the boronic acid group acts as a key reagent. The compound's ability to form stable complexes with various biological molecules enhances its utility in biological applications.

Enzyme Inhibition

Boronic acids are known to exhibit inhibitory effects on serine proteases by forming reversible covalent bonds with the active site serine residue. This makes this compound a potential candidate for developing inhibitors against enzymes involved in various diseases, including cancer and inflammatory disorders.

Drug Delivery Systems

Recent studies have highlighted the use of boronic acid derivatives in drug delivery systems. For instance, this compound can be incorporated into dendrimer structures to enhance the cytosolic delivery of therapeutic proteins. The presence of boronic acids improves the binding affinity and translocation efficiency of these dendrimers across cell membranes .

Case Studies

- Cytosolic Delivery of Proteins : A study demonstrated that boronic acid-rich dendrimers significantly improved the intracellular delivery of bovine serum albumin (BSA). The modified dendrimers exhibited higher transduction efficiency compared to non-modified versions, indicating the effectiveness of boronic acids in enhancing protein delivery .

- Inhibition of Serine Proteases : Research has shown that compounds similar to this compound can inhibit serine proteases effectively. This inhibition is crucial for therapeutic applications targeting diseases where these enzymes play a pivotal role .

Pharmacokinetics

The pharmacokinetic properties of boronic acids generally include good stability and favorable absorption characteristics. These properties are essential for their application in drug development and therapeutic interventions. The compound's stability at physiological pH enhances its potential as a drug candidate .

Scientific Research

- Organic Synthesis : Utilized as a building block in organic synthesis, particularly in carbon-carbon bond formation.

- Biological Probes : Development of fluorescent probes for biological molecules due to its ability to form complexes with polyhydroxy compounds .

Industrial Use

- Advanced Materials : Employed in synthesizing polymers with tailored properties, making it valuable in material science.

Data Summary

| Property | Description |

|---|---|

| Mechanism of Action | Suzuki–Miyaura coupling via transmetalation |

| Biological Applications | Enzyme inhibitors, drug delivery systems |

| Stability | High stability at physiological pH |

| Synthetic Applications | Organic synthesis and advanced materials development |

Q & A

Q. What synthetic strategies are recommended for synthesizing (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, and how can reaction conditions be optimized?

Synthetic routes for arylboronic acids typically involve cross-coupling reactions or functionalization of pre-existing boronic acid derivatives. For example:

- Copper-mediated arylation : Copper catalysts can facilitate coupling between boronic acids and hydroxyl groups (e.g., phenol synthesis via arylboronic acid hydroxylation) .

- Protection/deprotection strategies : The sulfamoyl group may require protection during synthesis to avoid side reactions. Post-synthetic deprotection under mild acidic or basic conditions can restore functionality .

- Optimization : Key parameters include temperature (50–70°C for copper-mediated reactions), solvent choice (aqueous or mixed polar aprotic solvents), and catalyst loading (5–10 mol%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying purity?

- Multinuclear NMR : ¹H/¹³C/¹¹B NMR can confirm structural features, such as boronic acid resonance (δ ~30 ppm for ¹¹B) and sulfamoyl proton environments .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing boron-containing species .

- X-ray diffraction (XRD) : Resolves crystal structure and steric effects from the 3,5-dimethyl substituents .

- LC-MS/MS : Detects trace impurities (e.g., residual boronic acids) at ppm levels, ensuring compliance with ICH guidelines for genotoxic impurities .

Advanced Research Questions

Q. How does the N-methylsulfamoyl group influence the compound’s reactivity in cross-coupling or catalytic applications?

The sulfamoyl group introduces:

- Electron-withdrawing effects : Enhances Lewis acidity of the boronic acid, improving reactivity in Suzuki-Miyaura couplings.

- Hydrogen-bonding capacity : Facilitates interactions with polyols (e.g., glucose), enabling applications in stimuli-responsive systems (e.g., hydrogels or H₂O₂-activated probes) .

- Steric hindrance : The 3,5-dimethyl substituents may slow reaction kinetics in bulky catalytic environments, necessitating optimized ligand systems .

Q. What methodologies enable the analysis of trace impurities or degradation products in this compound?

- LC-MS/MS with MRM mode : Quantifies carboxy- or methyl-substituted phenylboronic acid impurities using collision-induced dissociation (CID) and optimized mobile phases (e.g., acetonitrile/ammonium formate) .

- Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (<1 ppm), and recovery rates (90–110%) under ICH Q2(R1) guidelines .

Q. How can this boronic acid be integrated into stimuli-responsive systems for biomedical applications?

- H₂O₂-responsive probes : The boronic acid group undergoes oxidative cleavage in the presence of H₂O₂, releasing active payloads (e.g., DNA binders). Kinetic studies via time-dependent NMR track peak shifts (e.g., C–Ha at 5.10 ppm → C–Hb at 5.20 ppm) .

- Glucose-sensitive hydrogels : Forms reversible complexes with polyols, enabling insulin release mechanisms. The sulfamoyl group enhances aqueous solubility and binding affinity .

Q. How can researchers resolve contradictions in spectral data during hydrolysis or stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.